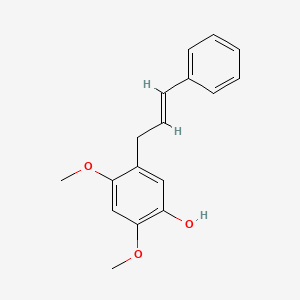

Isoviolastyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21148-33-4 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

2,4-dimethoxy-5-[(E)-3-phenylprop-2-enyl]phenol |

InChI |

InChI=1S/C17H18O3/c1-19-16-12-17(20-2)15(18)11-14(16)10-6-9-13-7-4-3-5-8-13/h3-9,11-12,18H,10H2,1-2H3/b9-6+ |

InChI Key |

BIOKFCCSNSUOLP-RMKNXTFCSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1C/C=C/C2=CC=CC=C2)O)OC |

Canonical SMILES |

COC1=CC(=C(C=C1CC=CC2=CC=CC=C2)O)OC |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution

Identification of Botanical Sources of Isoviolastyrene

This compound has been isolated from Dalbergia miscolobium, a flowering plant species native to seasonally dry tropical areas of Bolivia and Brazil. The genus Dalbergia is well-documented as a rich source of various phenolic compounds, including neoflavonoids and cinnamylphenols, making it a significant subject of phytochemical research. The identification of this compound in D. miscolobium contributes to the chemical characterization of this diverse genus.

Scientific literature indicates that the heartwood of Dalbergia species is a primary site for the accumulation of secondary metabolites. While specific studies on the tissue localization of this compound in Dalbergia miscolobium are not extensively detailed in readily available literature, the isolation of cinnamylphenols and neoflavonoids from this genus is frequently reported from the heartwood. Furthermore, a study on the crude extract of the stem bark of Dalbergia miscolobium revealed the presence of various flavonoids and other phenolic compounds, suggesting that this compound may also be present in this part of the plant.

Biogeographical Distribution of Source Organisms

The primary botanical source of this compound, Dalbergia miscolobium, is endemic to the Cerrado, a vast tropical savanna ecoregion of Brazil. This species is also found in seasonally dry tropical areas of Bolivia. The Cerrado biome is characterized by a unique and diverse flora, and Dalbergia miscolobium is an integral part of this ecosystem.

Co-occurrence with Related Natural Products (e.g., Violastyrene, Neoflavanoids)

This compound does not occur in isolation within its botanical source. It has been found to co-occur with its isomer, violastyrene, in Dalbergia miscolobium. The genus Dalbergia is renowned for its complex phytochemical profile, and species within this genus, including D. miscolobium, are known to produce a wide array of neoflavonoids and other phenolic compounds.

Table 1: Natural Products Co-occurring with this compound in Dalbergia species

| Compound Class | Specific Compounds (Examples) | Botanical Source Genus |

|---|---|---|

| Cinnamylphenols | Violastyrene | Dalbergia |

| Neoflavonoids | Dalbergin, Nordalbergin, Methyldalbergin | Dalbergia |

| Isoflavonoids | Formononetin, Biochanin A | Dalbergia |

| Flavonoids | Liquiritigenin, Naringenin | Dalbergia |

Isolation and Purification Methodologies of Isoviolastyrene

Advanced Extraction Techniques from Plant Matrices

The initial step in obtaining Isoviolastyrene involves its extraction from plant sources, primarily the heartwood of species from the Dalbergia genus, such as Dalbergia miscolobium. core.ac.ukphcogrev.com While traditional methods like Soxhlet extraction with organic solvents are foundational, more advanced and environmentally conscious techniques are being applied to the genus for similar compounds, indicating a clear path for optimizing this compound isolation.

One such advanced method is Deep Eutectic Solvent-Based Negative Pressure Cavitation-Assisted Extraction (DES-NPCE) . nih.gov This technique has been successfully developed for extracting isoflavonoids from the leaves of Dalbergia odorifera T. Chen. nih.gov DESs are considered green solvents due to their low toxicity and biodegradability. When combined with negative pressure cavitation, the process enhances extraction efficiency by disrupting plant cell walls more effectively. nih.gov

The optimization of this process involves several key parameters, which are systematically adjusted to maximize the yield of the target compounds. nih.gov A Box-Behnken experimental design is often employed to fine-tune these parameters. nih.gov For the extraction of isoflavonoids from Dalbergia, the optimal conditions were determined as a 30% water content in the DES, a liquid-to-solid ratio of 35 mL/g, an extraction temperature of 65°C, and a negative pressure of -0.07 MPa for a duration of 4.5 minutes. nih.gov While this specific protocol was optimized for isoflavonoids like prunetin (B192199) and genistein, its principles are directly applicable to the extraction of other phenolic compounds like this compound from Dalbergia tissues.

**Table 1: Optimized Parameters for DES-NPCE of Bioactive Compounds from *Dalbergia***

| Parameter | Optimal Value |

|---|---|

| Water Content in DES | 30% |

| Liquid-to-Solid Ratio | 35 mL/g |

| Extraction Temperature | 65°C |

| Negative Pressure | -0.07 MPa |

| Extraction Time | 4.5 minutes |

Data derived from a study on isoflavonoid (B1168493) extraction from Dalbergia odorifera T. Chen leaves. nih.gov

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo further purification to isolate this compound.

Chromatographic Separation Strategies

Chromatography is the cornerstone for purifying individual compounds from complex plant extracts. The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. researchgate.net For a compound like this compound, a multi-step chromatographic approach is typically necessary. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the separation, identification, and quantification of compounds. chromatographyonline.com It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase at high pressure. chromatographyonline.com

For phenolic compounds such as this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water with acetonitrile (B52724) or methanol. torontech.com A gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time, is often employed to effectively separate compounds with a wide range of polarities. torontech.com The separated compounds are then identified by a detector, such as a UV-Vis or photodiode array (PDA) detector, which measures the absorbance at specific wavelengths. researchgate.net

While a specific, standardized HPLC method for this compound is not detailed in readily available literature, a typical method would be developed by defining the parameters listed in the table below.

Table 2: Typical Parameters for HPLC Analysis of Phenolic Compounds

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | The stationary phase where separation occurs. | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | The solvent that carries the sample through the column. | A: Water (with 0.1% formic acid), B: Acetonitrile (or Methanol) |

| Elution Mode | The method of passing the mobile phase through the column. | Gradient Elution (e.g., 10% B to 90% B over 40 minutes) |

| Flow Rate | The speed at which the mobile phase moves. | 1.0 mL/min |

| Column Temperature | Maintained to ensure reproducible retention times. | 25°C - 35°C |

| Detection | The method used to "see" the separated compounds. | UV-Vis or PDA Detector (e.g., at 254 nm or 280 nm) |

| Injection Volume | The amount of sample introduced into the system. | 10 - 20 µL |

This table represents a hypothetical but standard set of starting parameters for the analysis of a phenolic compound like this compound.

Column Chromatography

Column Chromatography (CC) is an essential preparative technique for the large-scale purification of natural products. wikipedia.org It operates on the same principles as HPLC but on a larger scale and without high pressure. researchgate.net The crude or partially purified extract is loaded onto the top of a column packed with a stationary phase, and a solvent (the mobile phase) is passed through it.

For the isolation of compounds from the Dalbergia genus, a sequence of column chromatography steps is common. wikipedia.org

Silica (B1680970) Gel Column Chromatography : An initial fractionation is often performed using silica gel as the stationary phase. A gradient of nonpolar to polar solvents (e.g., hexane-ethyl acetate (B1210297) mixtures of increasing polarity) is used to elute fractions of decreasing lipophilicity.

Sephadex LH-20 Column Chromatography : Fractions containing the target compound are often further purified using size-exclusion chromatography with Sephadex LH-20. wikipedia.org This stationary phase separates compounds based on their molecular size and polarity, typically using a solvent like methanol. This step is effective at removing pigments and other polymeric materials.

The process involves collecting numerous fractions and analyzing them (e.g., by Thin-Layer Chromatography) to identify and combine those containing the pure compound.

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding the irreversible adsorption of the analyte. The technique relies on partitioning the solute between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase).

High-Performance Counter-Current Chromatography (HPCCC), a modern version of this technique, has been used for the efficient and targeted isolation of bioactive constituents from Dalbergia parviflora. The selection of a suitable two-phase solvent system is the most critical step for a successful CCC separation. The system is chosen based on the partition coefficient (K) of the target analyte. This method is particularly advantageous for preparative-scale separations, offering high sample loading and recovery.

Emerging Technologies in Natural Product Isolation

The field of natural product isolation is continuously evolving, with a focus on creating greener, faster, and more efficient methods.

Advanced Extraction Methods : As discussed, techniques like DES-NPCE represent a significant advancement. nih.gov Other methods gaining prominence include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which enhance extraction efficiency while reducing solvent consumption and time.

Hyphenated Chromatographic Techniques : The coupling of separation techniques with spectroscopic detectors, such as HPLC-SPE-NMR (High-Performance Liquid Chromatography - Solid Phase Extraction - Nuclear Magnetic Resonance), allows for the rapid dereplication and identification of compounds directly from complex mixtures.

AI and Machine Learning : Artificial intelligence is beginning to play a role in predicting which natural sources may contain novel bioactive compounds and in analyzing complex data from spectroscopic methods to accelerate structure elucidation.

These emerging technologies, while not all yet specifically applied to this compound, represent the future direction of natural product chemistry and will undoubtedly facilitate the discovery and isolation of similar compounds with greater efficiency.

Structural Elucidation and Advanced Characterization of Isoviolastyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application to Isoviolastyrene has provided significant insights into its molecular framework.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

The structural determination of cinnamylphenols like this compound relies heavily on spectral data. researchgate.net One-dimensional NMR techniques, including ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), are fundamental in this process. The ¹H NMR spectrum of related cinnamylphenols typically displays characteristic multiplets of an ABX₂ system, with a coupling constant between the olefinic protons of approximately 16 c./sec., indicating a trans-disubstituted ethylenic double bond. rsc.org

Two-Dimensional (2D) NMR Pulse Sequences (e.g., COSY, HSQC, HMBC, NOESY)

For more complex structures, two-dimensional (2D) NMR spectroscopy is employed to establish connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental. researchgate.netunair.ac.id For instance, in the analysis of related pterocarpans isolated from Dalbergia species, HMBC and other 2D NMR techniques were crucial for structure elucidation. unair.ac.id These methods allow for the unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations, which are essential for piecing together the complete structure of complex natural products like this compound. researchgate.netresearchgate.net

High-Field NMR and Cryogenic Probe Applications

The use of high-field NMR instruments provides superior resolution and sensitivity, which is particularly advantageous for analyzing complex spectra of natural products. researchgate.net While specific applications of high-field NMR and cryogenic probes to this compound are not detailed in the provided search results, the structural elucidation of similar complex molecules, such as those isolated from Dalbergia species, often benefits from these advanced NMR technologies to resolve overlapping signals and detect subtle correlations. researchgate.netresearchgate.net

Computational Approaches for ¹³C NMR Chemical Shift Prediction

Computational methods are increasingly used to complement experimental data in structural elucidation. While direct evidence for the use of computational prediction for this compound's ¹³C NMR is not available in the search results, the analysis of related flavonoids and isoflavonoids often involves comparing experimental ¹³C NMR data with calculated chemical shifts to confirm or propose structures. acs.org This approach is valuable for distinguishing between isomers and confirming complex molecular architectures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. For this compound, its molecular formula has been established as C₁₈H₁₈O₃. ontosight.ai This information is vital for confirming the identity of the isolated natural product and is often used in conjunction with NMR data for complete structural assignment. mdma.ch The structural determination of cinnamylphenols, including this compound, has been supported by mass spectrometric examination alongside other spectroscopic methods. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of chemical compounds. wikipedia.org The process involves multiple stages of mass analysis, typically separated by a step of ion fragmentation. wikipedia.org In a common workflow, ions of a specific mass-to-charge ratio (m/z) are selected by the first mass spectrometer (MS1). These selected precursor ions are then subjected to fragmentation, often through collision-induced dissociation (CID), where they collide with neutral gas molecules. copernicus.org The resulting fragment ions are subsequently analyzed by a second mass spectrometer (MS2), producing a fragment ion spectrum. wikipedia.org This spectrum provides detailed structural information, acting as a molecular fingerprint that helps in identifying the compound. ccsenet.orgnih.gov

For this compound, a neoflavonoid identified as E-1-(4-hydroxy-2,3-dimethoxybenzyl)-2-phenylethylene, MS/MS analysis is crucial for confirming its identity and differentiating it from structural isomers. researchgate.netresearchgate.net The fragmentation pattern of this compound would be dictated by its core structure. Following ionization, the protonated molecule [M+H]⁺ is selected and fragmented. The fragmentation is anticipated to occur at the molecule's weakest points, particularly the benzylic C-C single bond. This would lead to characteristic fragment ions that correspond to the substituted benzyl (B1604629) and styrene (B11656) moieties of the parent molecule. The analysis of these fragments allows for the precise mapping of the compound's structure. cu.edu.eg

Table 1: Predicted MS/MS Fragmentation Data for this compound This table outlines the plausible fragmentation patterns for this compound under tandem mass spectrometry conditions.

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Fragment Structure/Identity | Neutral Loss |

| 271.13 [M+H]⁺ | 167.07 | [C₉H₁₁O₃]⁺ (Hydroxy-dimethoxybenzyl cation) | C₈H₈ (Styrene) |

| 271.13 [M+H]⁺ | 151.04 | [C₉H₇O₂]⁺ (Loss of methane (B114726) from benzyl fragment) | C₈H₈, CH₄ |

| 271.13 [M+H]⁺ | 105.07 | [C₈H₉]⁺ (Protonated Styrene cation) | C₉H₁₀O₃ |

| 271.13 [M+H]⁺ | 104.06 | [C₈H₈]⁺ (Styrene radical cation) | C₉H₁₁O₃ |

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase at or near atmospheric pressure. scielo.org.co The separation is based on the size, shape, and charge of the ions as they drift through a tube filled with a neutral buffer gas under the influence of a weak electric field. scielo.org.comdpi.com An ion's velocity through the drift tube is determined by its mobility, which is related to its ion-neutral collision cross-section (CCS). The CCS is a measure of the effective area of the ion as it interacts with the buffer gas and is a characteristic physical property. waters.comresearchgate.net When coupled with mass spectrometry (IMS-MS), IMS provides an additional dimension of separation, enabling the differentiation of isomers—compounds with the same mass but different structures. copernicus.orgnih.gov

While specific experimental IMS data for this compound is not extensively documented in current literature, the technique holds significant potential for its characterization. IMS-MS could effectively separate this compound from its isomers, such as violastyrene, which may co-exist in natural extracts. core.ac.uk The determination of an experimental CCS value for this compound would provide a unique and robust identifier that can be cataloged in databases. This value, in conjunction with its retention time and mass-to-charge ratio, would enhance the confidence of its identification in complex mixtures. waters.com

Table 2: Potential Ion Mobility Spectrometry Data for this compound This table illustrates the type of data that would be generated from an IMS-MS analysis of this compound.

| Analyte | Formula | Adduct | m/z | Collision Cross Section (CCS) in N₂ (Ų) |

| This compound | C₁₇H₁₈O₃ | [M+H]⁺ | 271.13 | Value to be determined experimentally |

Universal Fragmentation Models (UFM) for Mechanistic Interpretation

Universal Fragmentation Models (UFM) represent an advanced computational approach for elucidating fragmentation chemistry in tandem mass spectrometry. chemrxiv.org These models are founded on the principles of gas-phase ion chemistry and are designed to predict high-quality fragmentation pathways, along with the structures and energetics of the resulting ions. chemrxiv.org The goal of UFM is to move beyond empirical spectral interpretation towards a more fundamental, mechanism-based understanding of how molecules break apart in a mass spectrometer. chemrxiv.orgaps.org This is particularly valuable for interpreting the fragmentation of molecules that undergo complex rearrangements. chemrxiv.org

For a molecule like this compound, a UFM could be employed to provide a deep mechanistic insight into its observed MS/MS spectrum. By computationally modeling the potential energy surfaces of the precursor ion, a UFM could predict the most likely fragmentation channels, including bond cleavages and rearrangements. This computational prediction can then be compared with experimental MS/MS data to confirm or refine the interpretation of the spectrum. Such a model would be invaluable for distinguishing between the fragmentation of closely related isomers and for adding a high level of confidence to the structural assignment derived from mass spectrometry data.

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. masterorganicchemistry.comsandberg.co.uk Covalent bonds within a molecule vibrate at specific frequencies corresponding to their bond strength and the mass of the bonded atoms. When the frequency of the IR radiation matches the frequency of a specific vibration, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. vscht.cz Because functional groups have characteristic vibrational frequencies, the IR spectrum provides valuable information about the functional groups present in a molecule. libretexts.orggelest.com

The IR spectrum of this compound would be expected to display several characteristic absorption bands corresponding to its functional groups. These include a broad absorption from the phenolic hydroxyl (O-H) group, sharp signals from aromatic and vinylic C-H bonds, and strong absorptions from the C-O bonds of the methoxy (B1213986) ether groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound This table lists the principal functional groups of this compound and their expected characteristic absorption regions in an IR spectrum.

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3550–3200 | Phenolic O-H | Stretching (Broad) |

| 3100–3000 | Aromatic & Vinylic C-H | Stretching |

| 3000–2850 | Aliphatic C-H (in -OCH₃) | Stretching |

| 1650–1600 | Alkene C=C | Stretching |

| 1600, 1500 | Aromatic C=C | Ring Stretching |

| 1275–1200 | Aryl Ether C-O | Asymmetric Stretching |

| 1150–1085 | Phenol (B47542) C-O | Stretching |

| 1075–1020 | Alkyl Ether C-O | Symmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comlibretexts.org This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The technique is particularly useful for analyzing molecules containing chromophores, which are atoms or groups of atoms responsible for the absorption of light. msu.edu Molecules with conjugated systems, such as alternating single and double bonds, typically exhibit strong absorption bands, with the wavelength of maximum absorbance (λmax) shifting to longer wavelengths as the extent of conjugation increases. msu.edu

Table 4: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound This table presents the anticipated absorption bands for this compound based on its chromophoric structure.

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~210 nm | π→π | Benzene (B151609) Ring |

| ~260-290 nm | π→π | Conjugated Styrene System |

Diffraction Techniques for Absolute Configuration and Solid-State Structure

Diffraction techniques, most notably single-crystal X-ray diffraction (XRSCD), are considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.comresearchgate.net This method involves directing X-rays onto a well-ordered single crystal. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern from which an electron density map can be calculated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. mdpi.comncku.edu.tw For chiral molecules, X-ray diffraction is the most reliable method for determining the absolute configuration, which is the absolute spatial arrangement of the atoms. mit.edunih.govchem-soc.si

A successful single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its chemical structure. nih.gov It would confirm the E-geometry of the carbon-carbon double bond and reveal the molecule's preferred conformation in the solid state, including the relative orientations of the two phenyl rings. rsc.org Furthermore, the analysis would elucidate the supramolecular structure, showing how individual this compound molecules are arranged in the crystal lattice and detailing the intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and potential π-π stacking between the aromatic rings, that stabilize the crystal packing. rsc.orgnumberanalytics.com As this compound is an achiral molecule, the determination of absolute configuration is not applicable.

Microcrystal Electron Diffraction (MicroED)

Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has revolutionized the determination of molecular structures from nanocrystals. wikipedia.orgnih.gov This method is particularly advantageous for samples that are too small for conventional X-ray crystallography, often utilizing crystals that are a billionth the size required for X-ray diffraction. wikipedia.orgfrontiersin.org In a MicroED experiment, a continuous rotation method is employed where a focused electron beam is diffracted by a continuously rotating, frozen-hydrated nanocrystal. nih.gov The resulting diffraction patterns are collected as a movie on a high-speed camera, which can then be processed using standard X-ray crystallography software to yield a high-resolution three-dimensional structure. wikipedia.orgnih.gov

While there are no specific published reports on the application of MicroED to this compound, this technique holds significant potential for its structural analysis. Obtaining single crystals of sufficient size and quality for natural products can be a significant bottleneck. researchgate.net MicroED circumvents this challenge by enabling the use of micro- or even nanosized crystals, which are often more readily formed. frontiersin.org The application of MicroED could provide an unambiguous determination of the solid-state conformation of this compound, revealing precise bond lengths, bond angles, and torsional angles. This would be a significant advancement over the structural information inferred from solution-state NMR data, offering a definitive view of its three-dimensional architecture. The technique has been successfully applied to a wide range of organic small molecules and natural products, demonstrating its robustness and utility. wikipedia.orgfrontiersin.orgetnobotanica.us

X-ray Crystallography (for crystalline derivatives or related compounds)

X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional structure of molecules in their crystalline state. anton-paar.com The method involves directing X-rays at a single crystal of a compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. anton-paar.com By analyzing this pattern, scientists can calculate the positions of individual atoms within the crystal lattice, providing a highly detailed molecular structure. anton-paar.com

Although a crystal structure of this compound itself has not been reported in the literature, X-ray crystallography has been successfully applied to derivatives of related cinnamylphenols and other neoflavonoids. sci-hub.stresearchgate.net For instance, the structures of synthetic 1,2,3-triazole derivatives of eugenol, a related phenol, were confirmed by single-crystal X-ray diffraction. sci-hub.stresearchgate.net This provides a clear precedent for the use of this technique in the structural elucidation of this class of compounds.

For this compound, the formation of a suitable crystalline derivative could be a viable strategy to enable X-ray crystallographic analysis. Derivatization can alter the intermolecular forces and packing efficiency, often leading to the formation of higher quality crystals. Potential derivatization strategies for this compound could involve the modification of its phenolic hydroxyl group. The resulting structural data would be invaluable, confirming the connectivity and stereochemistry of the molecule with high precision and providing insights into its intermolecular interactions in the solid state.

Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) represents a powerful computational approach to determining the structure of unknown compounds based on spectroscopic data. acdlabs.com These systems integrate various spectroscopic data, most notably 2D NMR, to generate a set of all possible chemical structures consistent with the experimental evidence. researchgate.netabdn.ac.uk Advanced CASE programs, such as ACD/Structure Elucidator, can significantly reduce the time and potential for human error in the complex process of solving novel chemical structures. researchgate.netacdlabs.com The use of CASE is particularly valuable for complex natural products where multiple isomers are possible. rsc.org

The structural elucidation of this compound, while established, could be further validated and explored using CASE methodologies. By inputting the known ¹H and ¹³C NMR data, along with correlation data from experiments like COSY, HSQC, and HMBC, a CASE program could independently generate and rank potential structures. This would serve as an unbiased confirmation of the accepted structure. Furthermore, in the hypothetical scenario of a de novo elucidation, a CASE approach would systematically explore all possible arrangements of the atoms (C18H18O3), rapidly narrowing down the candidates to the correct isomer based on the spectroscopic constraints. This approach minimizes the risk of overlooking alternative structures and has been shown to be effective in revising previously misassigned natural product structures. researchgate.net

| Input Data for CASE Analysis of this compound | Expected Outcome |

| Molecular Formula (C18H18O3) | Defines the atomic composition. |

| ¹H NMR Spectrum | Provides information on proton environments and their multiplicities. |

| ¹³C NMR Spectrum | Indicates the number and types of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between atoms through bonds. |

Integration of Reasoning-Capable Language Models in Structure Determination

For a molecule like this compound, an LLM could be integrated into the final stages of a CASE workflow. After the CASE program generates a list of potential isomers, the LLM could be tasked with "discussing" the merits of each candidate. For example, it could analyze the ¹H-¹³C HSQC and HMBC data for the top candidates and provide a text-based rationale for why one structure is a better fit than the others, explaining how specific correlations support the proposed cinnamyl substitution pattern and the placement of the methoxy groups. This capability to bridge quantitative data with qualitative chemical insight represents a powerful tool for robust structure verification. chemrxiv.org While this application to this compound is currently hypothetical, the rapid advancements in LLMs suggest that such approaches will become increasingly common in natural product chemistry. arxiv.orgopenreview.net

Chemical Synthesis and Analogues of Isoviolastyrene

Total Synthesis Strategies

The total synthesis of Isoviolastyrene, while not extensively documented in dedicated studies, can be approached through established methodologies for constructing substituted stilbenes and phenols. The strategies generally converge on the formation of the characteristic 1,2-diarylethylene core and the precise placement of substituents on the aromatic rings.

Retrosynthetic Analysis of the Cinnamylphenol Scaffold

A logical retrosynthetic analysis of this compound, E-1-(4-hydroxy-2,3-dimethoxybenzyl)-2-phenylethylene, reveals several key disconnections. The central carbon-carbon double bond of the stilbene (B7821643) core is a prime target for disconnection, suggesting precursors such as a substituted benzaldehyde (B42025) and a benzylphosphonium salt via a Wittig-type reaction, or a substituted aryl halide and styrene (B11656) via a Heck coupling. uliege.belumenlearning.comwikipedia.org

Further disconnection of the substituted phenolic ring points towards a simpler, appropriately functionalized benzene (B151609) derivative. The challenge lies in the regioselective introduction of the hydroxyl and two methoxy (B1213986) groups. oregonstate.eduacs.org This can be envisioned as starting from a more readily available substituted phenol (B47542) or benzene derivative, with subsequent functional group interconversions to achieve the desired 4-hydroxy-2,3-dimethoxy pattern.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors | Synthetic Strategy |

| This compound | C=C bond (stilbene) | 4-hydroxy-2,3-dimethoxybenzaldehyde (B3061225) and Benzylphosphonium salt | Wittig Reaction |

| C-C bond (aryl) | Substituted aryl halide and Styrene | Heck or Suzuki Coupling | |

| 4-hydroxy-2,3-dimethoxybenzaldehyde | C-CHO bond | 1,2,3-trimethoxy-4-methylbenzene | Oxidation |

| Aromatic C-O/C-H bonds | Simpler substituted phenols | Regioselective functionalization |

Key Synthetic Methodologies and Reaction Pathways

Several powerful synthetic reactions are applicable to the construction of the this compound scaffold.

Wittig Reaction: This is a widely used method for forming carbon-carbon double bonds from an aldehyde or ketone and a phosphonium (B103445) ylide. lumenlearning.comwikipedia.orgbyjus.com For this compound, this would involve the reaction of a suitably protected 4-hydroxy-2,3-dimethoxybenzaldehyde with benzyltriphenylphosphonium (B107652) ylide. The use of unstabilized or semi-stabilized ylides often favors the formation of the Z-isomer, but reaction conditions can be tuned to promote the desired E-(trans) isomer, which is characteristic of this compound. wikipedia.org

Heck Coupling: The palladium-catalyzed Heck reaction provides a versatile route to stilbenes by coupling an aryl halide with an alkene. uliege.beuib.no In the context of this compound synthesis, this could involve the coupling of a protected 4-iodo-2,3-dimethoxyphenol with styrene. The regioselectivity and stereoselectivity of the Heck reaction are well-studied, and conditions can be optimized to favor the formation of the trans-stilbene (B89595) product. uliege.beresearchgate.net

Suzuki Coupling: Another palladium-catalyzed cross-coupling reaction, the Suzuki coupling, can be employed by reacting an aryl boronic acid with a vinyl halide. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. uliege.be

The synthesis of the substituted phenolic aldehyde precursor is also a critical step. This can be achieved through various methods, including the formylation of a pre-existing substituted phenol or the multi-step synthesis from simpler aromatic precursors, involving regioselective methoxylation and subsequent introduction of the aldehyde group. oregonstate.eduacs.org

Stereoselective and Regioselective Synthesis Approaches

Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of this compound.

Stereoselectivity: The natural form of this compound possesses an E-configuration (trans) at the double bond. Several strategies can be employed to achieve this stereoselectivity. While the standard Wittig reaction can sometimes lead to mixtures of E and Z isomers, modifications such as the Schlosser modification can enhance the formation of the E-alkene. wikipedia.org The Heck coupling reaction generally provides good stereocontrol, favoring the trans product. uliege.beresearchgate.net Furthermore, silver-catalyzed self-coupling of N-triftosylhydrazones has been shown to be a highly efficient method for the stereoselective synthesis of trans-stilbenes. acs.org

Regioselectivity: The precise arrangement of the hydroxyl and methoxy groups on the phenolic ring is crucial. Synthesizing polysubstituted phenols with complete regiochemical control is a significant challenge. oregonstate.eduacs.org One approach involves a Diels-Alder/retro-Diels-Alder sequence using hydroxypyrones and nitroalkenes to construct highly substituted phenols with predictable regiochemistry. oregonstate.eduresearchgate.net Another strategy involves the use of directing groups to guide electrophilic substitution reactions on the aromatic ring. oregonstate.edu For instance, starting with a phenol and performing sequential functionalizations can provide a route to the desired 4-hydroxy-2,3-dimethoxy substitution pattern. capes.gov.brnsmsi.ir

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is driven by the desire to explore structure-activity relationships and potentially enhance its biological properties.

Rational Design Principles for Structural Modifications

The design of this compound analogues can be guided by principles gleaned from studies on other biologically active stilbenoids like resveratrol (B1683913) and combretastatin. d-nb.infoscirp.orgucl.ac.ukmdpi.comsioc-journal.cnnih.govacs.orgacs.orgnih.govnih.govsioc-journal.cnmdpi.com Key areas for modification include:

Hydroxylation and Methoxylation Patterns: The number and position of hydroxyl and methoxy groups on the aromatic rings can significantly influence biological activity. d-nb.info Analogues with altered substitution patterns can be designed to probe the importance of these groups for target interaction.

Introduction of Heteroatoms and Functional Groups: Replacing carbon atoms in the aromatic rings with heteroatoms (e.g., nitrogen in a pyridine (B92270) ring) or introducing new functional groups (e.g., halogens, nitro groups, or amides) can modulate the electronic properties, lipophilicity, and hydrogen bonding capacity of the molecule. scirp.orgnih.govsioc-journal.cn

Modification of the Stilbene Bridge: The ethylene (B1197577) bridge can be replaced with other linkers, such as heterocyclic rings (e.g., isoxazoles), to create conformationally restricted analogues. acs.org This can lock the molecule into a specific geometry, which may be more favorable for binding to a biological target.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. For example, a hydroxyl group could be replaced with a thiol or an amino group to explore changes in biological activity.

Synthetic Routes to Modified this compound Structures

The synthetic routes to modified this compound structures would leverage the same fundamental reactions used for the total synthesis of the parent compound, but with appropriately modified starting materials.

Varying the Aldehyde and Phosphonium Salt in Wittig Reactions: A wide range of this compound analogues can be accessed by using different substituted benzaldehydes or benzylphosphonium salts in the Wittig reaction. lumenlearning.comscirp.org This allows for the introduction of various substituents on either of the aromatic rings.

Utilizing Diverse Coupling Partners in Heck and Suzuki Reactions: The Heck and Suzuki couplings are highly versatile and tolerate a broad range of functional groups on the coupling partners. uliege.be By using different substituted aryl halides, aryl boronic acids, or styrenes, a library of this compound analogues with diverse substitution patterns can be synthesized.

Late-Stage Functionalization: Another approach is to perform chemical modifications on the fully assembled this compound scaffold. For example, the phenolic hydroxyl group can be a handle for further derivatization, such as etherification or esterification, to produce a variety of analogues. sioc-journal.cn

The table below summarizes some potential synthetic strategies for creating this compound analogues.

| Modification Strategy | Synthetic Approach | Example Precursors for Wittig Reaction | Example Coupling Partners for Heck Reaction |

| Altered Aromatic Substitution | Use of substituted starting materials | 4-Fluorobenzaldehyde or 3,5-dihydroxybenzylphosphonium salt | 4-Bromo-2,5-dimethoxyphenol and styrene |

| Heterocyclic Analogues | Incorporation of heterocyclic rings in precursors | Pyridine-4-carbaldehyde and benzylphosphonium salt | 2-Bromopyridine and 4-vinyl-1,2,3-trimethoxybenzene |

| Modified Olefin Bridge | Replacement of the double bond | Synthesis of diaryl-heterocycles (e.g., isoxazoles) from appropriate precursors | Not directly applicable |

Methodologies for Compound Characterization and Purity Assessment in Synthetic Studies

The definitive identification and confirmation of the purity of newly synthesized compounds, such as this compound and its analogues, are fundamental pillars of chemical synthesis. A multi-technique analytical approach is typically employed to unambiguously determine the chemical structure, confirm the molecular weight, and assess the purity of the target molecule. This process involves the synergistic use of spectroscopic and chromatographic methods, which provide complementary information about the compound's identity and homogeneity. The structural determination of cinnamylphenols, including this compound, has historically relied on a combination of spectroscopic analysis, chemical degradation, and total synthesis. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool for elucidating the molecular structure of organic compounds. polymersolutions.comresearchgate.net Different spectroscopic techniques probe different aspects of a molecule's structure, and their combined use allows for a comprehensive characterization. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. polymersolutions.com It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal gives information about its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, ¹H NMR would be crucial for identifying the protons of the aromatic rings, the methoxy groups, and the vinylic protons of the cinnamyl group.

¹³C NMR: This method provides information about the carbon skeleton of the molecule. It reveals the number of chemically distinct carbon atoms and their chemical environment (e.g., aromatic, aliphatic, carbonyl).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. For instance, HMBC can show correlations between protons and carbons separated by two or three bonds, which is vital for assembling the molecular fragments of complex structures like this compound and its analogues.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. infinitiaresearch.com It is used to determine the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, which is critical for confirming its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, revealing stable fragments of the parent molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. polymersolutions.com The absorption of infrared radiation causes molecular vibrations (stretching, bending) at specific frequencies. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H bonds, C=C double bonds of the aromatic rings and the vinyl group, and C-O bonds of the ether linkages. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within a molecule. polymersolutions.com The cinnamylphenol structure of this compound, with its conjugated π-electron system across the aromatic rings and the double bond, would produce characteristic absorption maxima in the UV-Vis spectrum. This technique is also useful for quantitative analysis. mdpi.com

| Analytical Technique | Information Obtained | Application to this compound Characterization |

|---|---|---|

| ¹H NMR | Number, environment, and connectivity of protons. | Identifies aromatic, vinylic, and methoxy protons; confirms substitution patterns. |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton, including aromatic, vinylic, and methoxy carbons. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition; fragmentation patterns. | Confirms the molecular formula and provides structural clues from fragments. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifies key functional groups such as hydroxyl (-OH), aromatic C-H, and C=C bonds. |

| UV-Vis Spectroscopy | Information about conjugated π-electron systems. | Confirms the presence of the conjugated cinnamylphenol system. |

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. metwarebio.com In synthetic studies, it is essential for isolating the desired product from reaction byproducts and starting materials, as well as for assessing the purity of the final compound. kau.edu.sanih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the synthesized compound with that of a standard, one can get a quick assessment of its identity and purity.

Column Chromatography: This is a preparative technique used to purify compounds. kau.edu.sa The crude reaction mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation and isolation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds. tanta.edu.eg It offers high resolution and sensitivity. tanta.edu.eg An HPLC analysis of a purified synthetic sample should ideally show a single, sharp peak, confirming its high purity. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is commonly employed for the analysis of phenolic compounds like this compound. Purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. HPLC coupled with a UV detector (HPLC-UV) is a standard configuration for this purpose. nih.govnih.gov

| Chromatographic Method | Primary Purpose | Key Metrics |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring; preliminary purity check. | Retention Factor (Rf). |

| Column Chromatography | Preparative purification and isolation of the target compound. | Separation of components into distinct fractions. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment; final product analysis. | Retention Time (RT); Peak Area Percentage. |

The structural confirmation and purity assessment of synthesized this compound and its analogues are thus achieved not by a single method, but by the careful application and interpretation of data from a suite of complementary analytical techniques.

Biosynthetic Pathways and Metabolic Engineering

Proposed Biogenetic Pathways of Isoviolastyrene

The formation of this compound, a cinnamylphenol found in plants like Dalbergia miscolobium, is thought to be part of the broader phenylpropanoid pathway, which is responsible for a vast array of natural products including flavonoids, isoflavonoids, and neoflavonoids. dokumen.pubcore.ac.ukcapes.gov.br The central hypothesis revolves around the combination of precursors derived from the shikimate and acetate-malonate pathways.

The key structural feature of this compound is the cinnamyl group attached to a phenolic ring. The "cinnamylation" of phenols is a crucial biosynthetic step. It is proposed that a phenolic precursor, derived from the acetate-malonate pathway, is alkylated by a cinnamyl pyrophosphate derivative, which originates from the shikimate pathway via phenylalanine.

This reaction is an example of a prenylation-like reaction, where an activated isoprenoid-pathway-derived unit (in this case, a C6-C3 cinnamyl unit) is transferred to an aromatic acceptor. The precise mechanism is thought to involve the electrophilic attack of the cinnamyl cation (or its pyrophosphate-activated equivalent) on the electron-rich phenolic ring. Biogenetic-like syntheses have demonstrated that such reactions can form benzylstyrenes and related neoflavonoids, lending support to this hypothesis. capes.gov.br

This compound is structurally and biogenetically related to neoflavonoids and isoflavonoids, which are also prominently found in the Dalbergia genus. researchgate.netresearchgate.net These classes of compounds share common biosynthetic origins.

Neoflavonoids: This class is defined by a C6-C3-C6 skeleton where the C3 unit connects two aromatic rings. Neoflavonoids and cinnamylphenols like this compound are considered to arise from a common intermediate. The key branching point is the mode of cyclization and rearrangement of the intermediates formed after the cinnamylation of a phenol (B47542). Neoflavonoids are structurally and biogenetically related to both flavonoids and isoflavonoids. researchgate.net

Isoflavonoids: These compounds are isomers of flavonoids and are synthesized via a legume-specific branch of the phenylpropanoid pathway. frontiersin.org The biosynthesis involves an aryl migration step catalyzed by the enzyme isoflavone (B191592) synthase, which acts on a flavanone (B1672756) intermediate. While the direct pathway to this compound does not involve this specific rearrangement, the precursors (chalcones and flavanones) for isoflavonoid (B1168493) synthesis are derived from the same pool of intermediates as those for other phenylpropanoids. Therefore, the biosynthesis of this compound is metabolically linked to that of isoflavonoids, competing for the same initial building blocks. frontiersin.orgnih.gov

The co-occurrence of these compound classes in Dalbergia species suggests a shared and evolutionarily related metabolic network. researchgate.net

Enzymatic Mechanisms and Identification of Key Enzymes

Specific enzymes responsible for the biosynthesis of this compound have not yet been isolated and characterized. However, based on the proposed biogenetic pathway and knowledge from related metabolic routes, the classes of enzymes involved can be inferred.

The biosynthesis would begin with precursors from primary metabolism, channeled into the phenylpropanoid pathway. Key enzyme classes likely involved in the formation of this compound are outlined below.

| Proposed Biosynthetic Step | Probable Enzyme Class | Function |

| Phenylalanine to Cinnamic Acid | Phenylalanine ammonia-lyase (PAL) | Deamination of phenylalanine |

| Activation of Cinnamic Acid | Cinnamate-4-hydroxylase (C4H), 4-Coumarate:CoA ligase (4CL) | Hydroxylation and CoA ligation to form cinnamoyl-CoA |

| Formation of Phenolic Precursor | Polyketide Synthase (PKS) | Condensation of malonyl-CoA units |

| Cinnamylation of Phenol | Prenyltransferase (PT) or a similar alkylating enzyme | Transfer of the cinnamyl group to the phenolic acceptor |

| Modification/Reduction | Dehydrogenases/Reductases | Final tailoring steps to yield this compound |

The identification and characterization of these specific enzymes from a producer organism like Dalbergia miscolobium would be a critical step toward understanding and engineering the pathway.

Genetic Regulation of Biosynthesis in Producer Organisms

The biosynthesis of plant secondary metabolites like this compound is tightly regulated at the genetic level. mdpi.com This regulation ensures that compounds are produced at the right time, in the right tissues, and in response to specific environmental cues such as pathogen attack or symbiosis. mdpi.compressbooks.pub

Gene expression is controlled by transcription factors, which are proteins that bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. khanacademy.org In eukaryotes, this regulation is complex and can also involve epigenetic modifications that alter chromatin structure to make genes more or less accessible for transcription. pressbooks.pubkhanacademy.org

While the specific regulators for this compound are unknown, studies on the related isoflavonoid pathway in soybean provide a model. Here, transcription factors from families such as MYB, bHLH, and WD40 form complexes that coordinately regulate the expression of multiple pathway genes. frontiersin.org For instance, the R1 MYB transcription factor GmMYB176 in soybean is known to activate the expression of chalcone (B49325) synthase, a key enzyme in the pathway. frontiersin.org It is highly probable that a similar system of transcription factors governs the production of this compound in Dalbergia species.

Metabolic Engineering and Synthetic Biology for this compound Production

The low abundance of many valuable natural products, including this compound, in their native plant sources makes extraction economically unviable and ecologically unsustainable. nih.gov Metabolic engineering and synthetic biology offer a promising alternative for producing these compounds in microbial or plant hosts. youtube.comnih.gov

The core principle involves reconstructing the biosynthetic pathway in a genetically tractable host organism. nih.govsynenergene.eu This approach allows for large-scale, controlled, and sustainable production through fermentation, using inexpensive starting materials like glucose. youtube.com

Heterologous expression is the process of taking the genes that encode a biosynthetic pathway from one organism (the native producer) and expressing them in another (the heterologous host). nih.govmdpi.com The most common hosts for this purpose are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, due to their fast growth, well-understood genetics, and established tools for genetic manipulation. nih.govfrontiersin.org

The process for establishing a heterologous production system for this compound would involve several key steps:

| Step | Description | Key Considerations |

| 1. Gene Discovery | Identify and isolate the candidate genes for the entire this compound biosynthetic pathway from the source organism (Dalbergia miscolobium). | This is currently the major bottleneck, as the genes are unknown. Transcriptomic analysis (RNA-seq) of producing tissues would be a starting point. |

| 2. Pathway Construction | Assemble the identified genes into a DNA construct (e.g., a plasmid) under the control of strong, inducible promoters suitable for the chosen host. | Codon optimization of the plant genes for expression in a microbial host is often necessary. The relative expression levels of different enzymes may need to be balanced. youtube.com |

| 3. Host Engineering | Introduce the gene construct into the host organism (E. coli or S. cerevisiae). | The host's native metabolism may need to be engineered to increase the supply of necessary precursors (e.g., phenylalanine and malonyl-CoA) and to eliminate competing pathways that drain these precursors. youtube.com |

| 4. Fermentation & Optimization | Culture the engineered microbes in a bioreactor and optimize conditions (e.g., temperature, pH, media composition) to maximize the yield of this compound. | Challenges include potential toxicity of intermediates or the final product to the host, and ensuring the correct folding and function of the heterologously expressed plant enzymes. frontiersin.orgplos.org |

While significant challenges remain, particularly in the initial discovery of the relevant biosynthetic genes, the tools of synthetic biology provide a clear roadmap for the future production of this compound and other complex plant-derived molecules. soilprotection.earthchemrxiv.org

Gene Editing Strategies for Pathway Optimization

Metabolic engineering of plants to enhance the production of valuable secondary metabolites has been revolutionized by the advent of precise gene-editing technologies, most notably the CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromroic Repeats/CRISPR-associated protein 9) system. frontiersin.orgresearchgate.net This technology allows for targeted modifications of an organism's genome, including gene knockouts, insertions, and replacements, with high efficiency and specificity. taylorfrancis.com For a compound like this compound, which belongs to the cinnamylphenol class derived from the complex phenylpropanoid pathway, gene editing offers a powerful toolkit to optimize its biosynthesis. nih.govbmpcjournal.ru The core strategies revolve around channeling metabolic flux towards the target molecule by modifying the expression of key enzymes and regulators.

The biosynthesis of this compound is presumed to originate from the general phenylpropanoid pathway, which starts with the amino acid L-phenylalanine. bmpcjournal.rumdpi.com This pathway produces critical precursors, such as p-coumaroyl-CoA, which are then directed into various branches leading to flavonoids, lignins, and stilbenes. tuscany-diet.net Stilbene (B7821643) synthase (STS) and chalcone synthase (CHS) are key competing enzymes that use the same precursors. nih.govoup.com Gene editing can be strategically employed to favor the pathway leading to stilbene-like compounds, and by extension, cinnamylphenols.

Key gene editing strategies applicable to optimizing the this compound pathway include:

Blocking Competing Pathways: A primary strategy is to eliminate or down-regulate competing metabolic pathways that drain the pool of essential precursors. The enzyme chalcone synthase (CHS) is a major competitor to stilbene synthase (STS), as both utilize p-coumaroyl-CoA and malonyl-CoA to produce flavonoids and stilbenes (like resveratrol), respectively. oup.com By using CRISPR-Cas9 to create loss-of-function mutations in the genes encoding CHS, the metabolic flux can be effectively redirected towards the stilbene branch of the phenylpropanoid pathway. This approach has been successfully demonstrated in Vitis davidii cells, where mutating a CHS gene led to a significant increase in resveratrol (B1683913) production. oup.com

Table 1: Effect of CRISPR/Cas9-mediated CHS2 Mutation on Metabolite Content in Vitis davidii Cells

| Cell Line | Genetic Modification | Resveratrol Content (µg/g FW) | Flavonoid Content (µg/g FW) |

|---|---|---|---|

| Wild Type (WT) | None | 1.5 | 45.0 |

| MT1 | CRISPR/Cas9 knockout of CHS2 | 12.5 | 5.0 |

| MT2 | CRISPR/Cas9 knockout of CHS2 | 10.8 | 8.2 |

Data is illustrative and based on findings reported in scientific literature. oup.com

Targeted Disruption of Negative Regulators: Plant metabolic pathways are often controlled by a complex network of transcription factors, some of which act as repressors. Identifying and knocking out these negative regulators can de-repress the biosynthetic pathway, leading to enhanced production of the desired compound. For example, in Salvia miltiorrhiza, a medicinal herb, the targeted mutagenesis of a negative regulator, SmbZIP2, using CRISPR/Cas9 resulted in a significant increase in the content of phenolic acids, which are also products of the phenylpropanoid pathway. frontiersin.org This strategy could be applied to this compound biosynthesis by first identifying and then disabling homologous repressors in the producer organism.

Table 2: Impact of a Negative Regulator Knockout on Phenolic Acid Production

| Plant Line | Gene Edited | Target | Outcome |

|---|---|---|---|

| Salvia miltiorrhiza | SmbZIP2 | Negative regulatory transcription factor | Increased accumulation of phenolic acids. frontiersin.org |

Multiplex Genome Editing for Pathway Reinforcement: The complexity of metabolic networks often means that modifying a single gene is insufficient to achieve substantial increases in product yield. CRISPR-Cas9 technology allows for "multiplexing," where multiple genes are edited simultaneously. frontiersin.org This could involve the simultaneous knockout of a competing enzyme (like CHS), the upregulation of a rate-limiting enzyme in the this compound pathway, and the disruption of a negative regulator. Such a multi-pronged approach can create powerful metabolic sinks that pull precursors through the desired pathway. This has been effectively used to enhance lycopene (B16060) in tomato by altering five different genes in the metabolic pathway. frontiersin.org

Enhancement of Key Enzyme Expression: While CRISPR is often used for knockouts, it can also be adapted to enhance the expression of specific genes. By editing the promoter regions of key biosynthetic genes, such as Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), or a putative stilbene/cinnamylphenol synthase, it is possible to increase their transcription and boost enzyme levels at critical points in the pathway. bmpcjournal.ruplos.org

While research has not yet specifically detailed the application of these techniques for this compound, the successful engineering of related compounds in the phenylpropanoid family provides a clear and promising roadmap. frontiersin.orgfrontiersin.orgplos.org Future work will likely focus on first elucidating the specific terminal enzymes in the this compound pathway and then applying these powerful gene-editing strategies to optimize its production in a suitable plant or microbial host.

Biological Activities and Mechanistic Studies in Vitro and Cell Based Models

Antimicrobial Activities

Isoviolastyrene, a phenolic compound, has been investigated for its potential antimicrobial properties. ontosight.ai Phenolic compounds in general are recognized for their biological activities, which often include antimicrobial effects. ontosight.ai These activities are frequently linked to the compound's chemical structure, which allows for interaction with microbial cells. ontosight.ainih.gov

Studies on related compounds and plant extracts containing this compound suggest a basis for its potential antimicrobial action. For instance, isoflavones, a class of compounds to which this compound is related, have demonstrated activity against various bacteria, particularly Gram-positive strains. nih.gov The proposed mechanism for some isoflavones involves targeting the protoplasmic membrane of bacterial cells, thereby disrupting essential cellular processes. nih.gov

While specific data on the minimum inhibitory concentrations (MIC) of pure this compound against a wide range of bacterial and fungal strains are not extensively detailed in the provided results, the broader class of phenolic compounds and isoflavonoids to which it belongs has shown promise. phcogrev.comresearchgate.net For example, extracts from Dalbergia species, from which this compound can be isolated, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. phcogrev.comresearchgate.net Additionally, some plant extracts containing related compounds have demonstrated antifungal activity against species like Candida albicans and Aspergillus niger. phcogrev.com One study noted that a related compound exhibited marked antifungal activity against dermatophytes of the genus Trichophyton, with MIC values in the range of 3.12-6.25 mg/ml. researchgate.net

Antioxidant Properties in Cellular Assays

The antioxidant potential of this compound has been noted, a characteristic common to many phenolic compounds. ontosight.ai These properties are generally attributed to their ability to neutralize free radicals by donating hydrogen atoms or electrons. ontosight.ai

Cellular antioxidant activity (CAA) assays are a common method for evaluating the antioxidant effects of compounds in a biologically relevant context. nih.gov These assays measure the ability of a substance to prevent the oxidation of a fluorescent probe within living cells. nih.gov The general principle involves trapping a non-fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), inside cells. nih.govmdpi.com This probe can then be oxidized by reactive oxygen species (ROS) to its fluorescent form, dichlorofluorescein (DCF). nih.gov The antioxidant capacity of a test compound is determined by its ability to reduce the level of fluorescence compared to control cells. nih.gov

While specific data from cellular antioxidant assays for this compound were not found in the search results, the foundational chemistry of phenolic compounds supports its potential in this area. ontosight.ai The structure of this compound, featuring a phenol (B47542) backbone with methoxy (B1213986) and cinnamyl groups, is conducive to antioxidant activity. ontosight.ai

Research on Insecticidal or Pest Control Applications

Sterilizing Effects on Insects in Laboratory Models

Research into the application of chemical compounds for insect pest control includes investigating their sterilizing effects. One established method for insect population control is the Sterile Insect Technique (SIT). wikipedia.orgfrontiersin.org This technique involves the mass-rearing of a target pest, followed by sterilization using ionizing radiation, such as X-rays or gamma rays. wikipedia.orgfrontiersin.org These sterilized insects, primarily males, are then released into the wild to mate with the native population. wikipedia.org Such matings produce no offspring, leading to a decline in the pest population over subsequent generations. wikipedia.org

While SIT traditionally relies on radiation, the exploration of chemical sterilants is also a field of study. However, specific research detailing the sterilizing effects of this compound on insects in laboratory models was not found in the provided search results. The focus of existing literature is predominantly on radiation-based sterilization methods. wikipedia.orgfrontiersin.orgiaea.orgwho.int

Mechanisms of Action in In Vitro Insect Systems

The mechanisms through which substances can exert insecticidal or pest control effects are varied. Research in this area often involves in vitro systems to understand the molecular and cellular impacts on insects. This can include studying effects on insect cell lines, enzyme inhibition, or disruption of key physiological processes.

The development of effective pest control strategies often relies on a deep understanding of the target insect's biology and the specific mechanisms of action of the control agent. fao.orgusda.gov This can involve identifying specific molecular targets or key pathways that are disrupted by the compound . amazonaws.com

While the provided search results allude to the insecticidal activities of plant extracts, specific studies detailing the in vitro mechanisms of action for this compound in insect systems were not identified. core.ac.uk

Other Reported In Vitro Bioactivities

In addition to its potential antimicrobial and antioxidant properties, this compound and related compounds have been investigated for other biological activities in in vitro models, including anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Phenolic compounds, as a class, are known for their potential anti-inflammatory properties. ontosight.ai In vitro assays for anti-inflammatory activity often include methods like the inhibition of protein denaturation and membrane stabilization assays. bioline.org.brresearchgate.netresearchgate.net The denaturation of proteins is a known cause of inflammation, and the ability of a compound to prevent this can indicate anti-inflammatory potential. bioline.org.br Similarly, the stabilization of red blood cell membranes is analogous to the stabilization of lysosomal membranes, which can prevent the release of inflammatory mediators. bioline.org.brnih.gov While specific studies on this compound's anti-inflammatory activity were not detailed, extracts from plants containing similar compounds have shown promise in these in vitro assays. nih.govmdpi.com

Anticancer Activity

The cytotoxic effects of various natural compounds against cancer cell lines are a significant area of research. frontiersin.orgnih.govwaocp.org In vitro screening against a panel of human cancer cell lines is a common first step in identifying potential anticancer agents. mdpi.comnih.gov These studies often determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). nih.gov

While specific IC50 values for this compound against various cancer cell lines were not found in the provided search results, compounds isolated from the Dalbergia genus, a source of this compound, have been reported to possess anticancer activities. researchgate.net For example, other flavonoids and isoflavonoids from Dalbergia species have been shown to affect the proliferation of breast cancer cells. researchgate.net

Molecular Targets and Cellular Signaling Pathways Investigated In Vitro

Understanding the molecular targets and cellular signaling pathways affected by a compound is crucial for elucidating its mechanism of action. nih.gov Intracellular signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, are complex networks that regulate fundamental cellular processes including proliferation, survival, and migration. numberanalytics.com

For isoflavones, a class of compounds related to this compound, one proposed mechanism of antibacterial action is the targeting of the bacterial cell's protoplasmic membrane. nih.gov There is also speculation that some isoflavones may interfere with nucleic acid synthesis, drawing a structural resemblance to quinolone antibacterial agents that inhibit DNA synthesis. nih.gov

In the context of other bioactivities, such as anti-inflammatory effects, potential molecular targets include enzymes like cyclooxygenase (COX) and signaling molecules involved in the inflammatory cascade. nih.gov For anticancer activity, compounds can target various components of signaling pathways that control cell growth and apoptosis. nih.gov

While the broader classes of compounds to which this compound belongs have been studied for their interactions with these pathways, specific molecular targets and signaling pathways directly modulated by this compound in vitro were not explicitly detailed in the provided search results.

Structure-Activity Relationship (SAR) Studies from In Vitro Data (e.g., for this compound and its synthetic derivatives)

A comprehensive analysis of the structure-activity relationships (SAR) for this compound and its synthetic derivatives is limited in currently available scientific literature. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. researchgate.net Such studies systematically modify the chemical structure of a parent molecule, like this compound, and evaluate the resulting changes in biological efficacy through in vitro assays. researchgate.net

While direct and extensive SAR data for this compound is not prevalent, research on related cinnamylphenols and other isoflavonoids provides insights into the potential structural modifications that could influence biological activity. For instance, studies on other compounds involve the synthesis of a series of analogs to test their activity against various cell lines or enzymes. nih.govnih.gov

A study on isoflavan-cinnamylphenols isolated from Dalbergia congestiflora investigated the cytotoxic activity of these compounds on HeLa cervical cancer cells. Although this compound itself was not part of this specific study, the research on structurally related molecules demonstrates the potential for this class of compounds to exhibit cytotoxic effects. The study identified several tautomeric forms of isoflavan-cinnamylphenols and determined their half-maximal inhibitory concentrations (IC50), revealing that minor structural differences can lead to variations in cytotoxicity. academicjournals.org

For example, the cytotoxic activities of seven isoflavan-cinnamylphenol tautomers from Dalbergia congestiflora were evaluated, with IC50 values ranging from 1.70 to 8.67 µg/ml, indicating that all tested compounds possessed some level of cytotoxicity against HeLa cells. academicjournals.org The differences in activity among these closely related structures underscore the importance of specific structural features for their biological action. academicjournals.org

A hypothetical SAR study on this compound would likely involve the synthesis of derivatives with modifications at key positions, such as:

Hydroxyl groups: Altering the position or number of hydroxyl groups on the phenolic rings.

Cinnamyl side chain: Modifying the length, saturation, or substitution of the cinnamyl group.

Aromatic rings: Introducing various substituents (e.g., halogens, alkyl groups, methoxy groups) onto the aromatic systems.

These synthetic derivatives would then be subjected to a panel of in vitro and cell-based assays to determine how these structural changes affect a specific biological activity, such as cytotoxicity against cancer cell lines, antimicrobial activity, or enzyme inhibition. The resulting data would be compiled to establish a clear SAR, guiding the design of more potent and selective compounds.

The following table illustrates the kind of data that would be generated from such a study, based on the findings for related isoflavan-cinnamylphenols tested against the HeLa cell line academicjournals.org:

| Compound | Structure | IC50 (µg/ml) on HeLa Cells |

| Candenatone (1) | Tautomeric Isoflavan-cinnamylphenol | 1.70 |

| Compound 2 | Tautomeric Isoflavan-cinnamylphenol | 3.34 |

| Compound 3 | Tautomeric Isoflavan-cinnamylphenol | 2.89 |

| Retusapurpurin A (4) | Tautomeric Isoflavan-cinnamylphenol | 2.23 |

| Compound 5 | Tautomeric Isoflavan-cinnamylphenol | 8.67 |

| Compound 6 | Tautomeric Isoflavan-cinnamylphenol | 6.75 |

| Compound 7 | Tautomeric Isoflavan-cinnamylphenol | 5.43 |

This table is based on data for isoflavan-cinnamylphenols from Dalbergia congestiflora and is provided for illustrative purposes of a SAR study. academicjournals.org

Further dedicated research involving the synthesis and systematic biological evaluation of a library of this compound derivatives is necessary to fully elucidate its structure-activity relationships.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to model the properties of molecules. taylor.edu Methods like Density Functional Theory (DFT) are foundational for calculating the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties. nih.govrsc.org For a molecule like isoviolastyrene, these studies can elucidate its intrinsic reactivity and spectroscopic signatures.

The electronic structure of a molecule governs its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). lew.ronih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comwuxiapptec.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov